molecular formula C8H6F6N2 B14861903 1,2-Bis(trifluoromethyl)-3,4-diaminobenzene

1,2-Bis(trifluoromethyl)-3,4-diaminobenzene

Cat. No.: B14861903
M. Wt: 244.14 g/mol
InChI Key: GFYIDKJYBLCSIH-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3,4-diaminobenzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and two amino groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethyl)-3,4-diaminobenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. In this method, aryne precursors react with [CuCF3] in the presence of an oxidant such as DDQ, resulting in the formation of 1,2-bis(trifluoromethyl)arenes under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3,4-diaminobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3,4-diaminobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-3,4-diaminobenzene involves its interactions with molecular targets and pathways. The compound’s trifluoromethyl groups contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The amino groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and amino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

3,4-bis(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(15)6(16)5(3)8(12,13)14/h1-2H,15-16H2

InChI Key

GFYIDKJYBLCSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)N)N

Origin of Product

United States

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